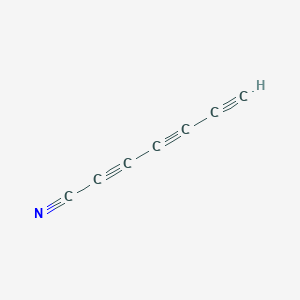
N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide: is an organic compound characterized by the presence of a formamide group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide typically involves the reaction of 1,3-dihydroxy-2-methylpropan-2-amine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or esters.
Scientific Research Applications
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in drug discovery.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,3-Dihydroxy-2-methylpropan-2-amine: A precursor in the synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide.
N-(1,3-Dihydroxy-2-methylpropan-2-yl)acetamide: A structurally similar compound with an acetamide group instead of a formamide group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and formamide groups in its structure. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to form hydrogen bonds and participate in multiple reaction pathways distinguishes it from other similar compounds.
Properties
CAS No. |
66671-84-9 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
N-(1,3-dihydroxy-2-methylpropan-2-yl)formamide |
InChI |
InChI=1S/C5H11NO3/c1-5(2-7,3-8)6-4-9/h4,7-8H,2-3H2,1H3,(H,6,9) |
InChI Key |
IOJDOGFFOQYAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


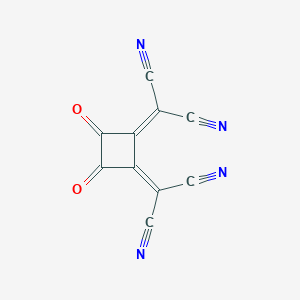
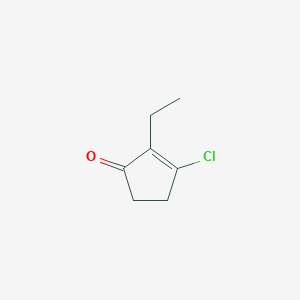
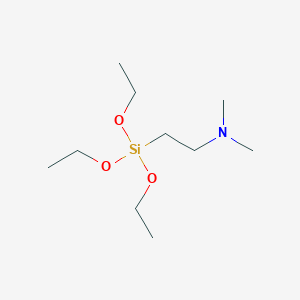

![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)


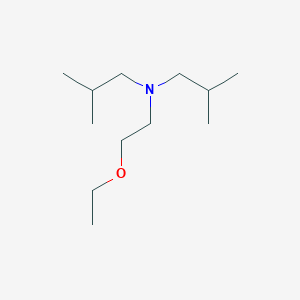
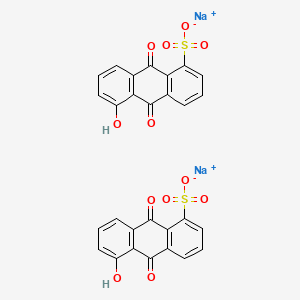
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
